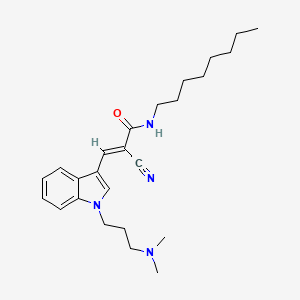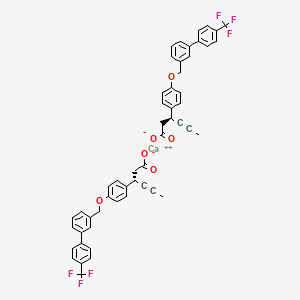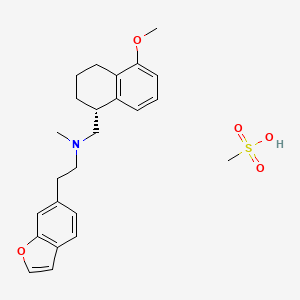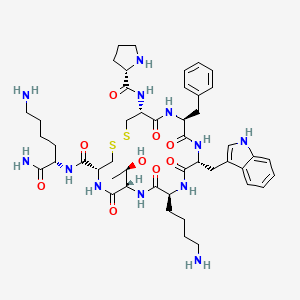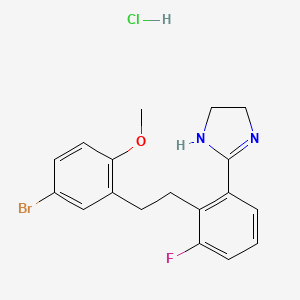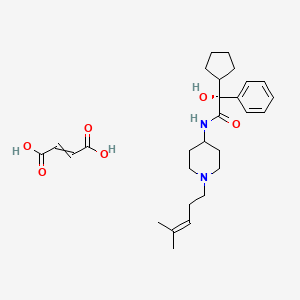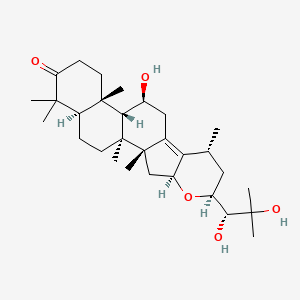
alisol F
Vue d'ensemble
Description
Alisol F is a triterpene found in A. orientale . It has been reported to have anti-inflammatory and hepatoprotective activities . It reduces levels of inducible nitric oxide synthase (iNOS) and COX-2 and the production of TNF-α, IL-6, and IL-1β in LPS-stimulated RAW 264.7 cells . Alisol F also exhibits inhibitory activity in vitro on hepatitis B virus (HBV) surface antigen (HBsAg) secretion of the HepG2.2.15 cell line .
Synthesis Analysis
Alisol F is a triterpene isolated from Alisma orinentale . The β-oriented 16,23-epoxy structure of alisol F was verified by NOESY . The absolute configuration at C-24 was elucidated as R by the application of the modified Mosher’s method .
Molecular Structure Analysis
The molecular formula of Alisol F is C30H48O5 . It is a stereoisomer of the tetracyclic triterpene dammarane, displaying characteristic stereostructures in positions 8 α -CH3, 9 β -H, 13 α -H, and 14 β -CH3 .
Chemical Reactions Analysis
Alisol F has been reported to possess biological properties such as improving lipotropism, hepatoprotection, anti-viral activity against hepatitis B and HIV-I virus, anti-cancer activity, as well as reversal of multidrug resistance in cancer cells .
Applications De Recherche Scientifique
Anti-Inflammatory Activity
Alisol F has demonstrated significant anti-inflammatory effects. It suppresses the production of pro-inflammatory cytokines like nitric oxide (NO), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in vitro. These findings suggest that alisol F could be a potential lead for the development of new anti-inflammatory agents, particularly for conditions such as acute liver failure .
Liver Protection
In addition to its anti-inflammatory properties, alisol F has shown promising results in protecting the liver. In studies involving lipopolysaccharide (LPS)/d-galactosamine (d-gal)-induced acute liver-injured mice, alisol F improved liver pathological injury by reducing serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, which are indicators of liver damage .
Inhibition of Cancer Cell Drug Resistance
Alisol F 24-acetate, a derivative of alisol F, has been found to inhibit P-glycoprotein-mediated drug efflux, which is a mechanism that contributes to multidrug resistance (MDR) in cancer cells. This suggests that alisol F could potentially be used to enhance the chemosensitivity of cancer cells to drugs like doxorubicin, making it a valuable asset in overcoming MDR in cancer treatment .
Apoptosis Induction in Cancer Cells
The same derivative, alisol F 24-acetate, has also been shown to induce apoptosis in MCF-7/DOX cells, a multidrug-resistant human breast cancer cell line. This indicates that alisol F could play a role in directly promoting the death of cancer cells, further contributing to its potential as an anti-cancer agent .
Modulation of Signaling Pathways
Alisol F affects various signaling pathways that are crucial in the regulation of inflammation and cancer progression. It has been observed to mediate the mitogen-activated protein kinases (MAPKs), signal transducers and activators of transcription 3 (STAT3), and nuclear factor κB (NF-κB) pathways. By modulating these pathways, alisol F can exert its therapeutic effects on both inflammation and cancer .
Potential in Traditional Medicine
Given its pharmacological properties, alisol F is a compound of interest in the field of traditional medicine. It is frequently found in traditional phytomedicines and has been the subject of various studies to understand its molecular targets and broader therapeutic potential .
Mécanisme D'action
Target of Action
Alisol F, a triterpene isolated from Alisma orientale, has been shown to exhibit anti-inflammatory and anti-viral functions . The primary targets of Alisol F include the farnesoid X receptor , soluble epoxide hydrolase , and other enzymes such as AMPK , HCE-2 , and functional proteins like YAP , LXR . These targets are involved in various biological processes, including anti-atherosclerosis, anti-inflammatory, antioxidant, anti-fibrotic, and anti-proliferative activities .
Mode of Action
Alisol F interacts with its targets to modulate their activity, leading to a variety of biochemical changes. For instance, Alisol F can suppress lipopolysaccharide (LPS)-induced production of nitric oxide (NO), interleukin-6 (IL-6), tumor necrosis factor alpha (TNF-α), and interleukin-1β (IL-1β). It also inhibits the mRNA and protein levels of inducible nitric oxide (iNOS) and cyclooxygenase-2 (COX-2) .
Biochemical Pathways
Alisol F affects several biochemical pathways. It inhibits the mitogen-activated protein kinases (MAPKs) , signal transducers , and activators of transcription 3 (STAT3) and nuclear factor κB (NF-κB) pathways involved in the inflammation process of LPS-stimulated RAW 264.7 cells . The phosphorylation of ERK, JNK, p38, and STAT3, and the NF-κB signaling pathway, are suppressed in Alisol F treated cells .
Result of Action
The result of Alisol F’s action is a reduction in inflammation and liver injury. In vitro experiments suggest that Alisol F improves liver pathological injury by inhibiting the production of TNF-α, IL-1β, and IL-6, and significantly decreasing the serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels in LPS/d-galactosamine (d-gal)-induced mice .
Orientations Futures
Propriétés
IUPAC Name |
(1S,2R,4S,6S,8R,12S,13S,14S,19R)-6-[(1R)-1,2-dihydroxy-2-methylpropyl]-12-hydroxy-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5/c1-16-13-19(25(33)27(4,5)34)35-20-15-30(8)17(23(16)20)14-18(31)24-28(6)11-10-22(32)26(2,3)21(28)9-12-29(24,30)7/h16,18-21,24-25,31,33-34H,9-15H2,1-8H3/t16-,18+,19+,20+,21+,24+,25-,28+,29+,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKJSQIXVXWFBK-SLGDLKFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC2C1=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(C2)C)C)(C)C)C)O)C(C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](O[C@@H]2C1=C3C[C@@H]([C@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@@]4([C@]3(C2)C)C)(C)C)C)O)[C@H](C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alisol F | |
CAS RN |
155521-45-2 | |
| Record name | Alisol F | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155521452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ALISOL F | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQC8D2QG5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-hydroxy-4-[4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid](/img/structure/B1139099.png)

